7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane
Overview
Description
7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane: is an organic compound with the molecular formula C16H12N4O4 . It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications. The compound is characterized by the presence of four cyano groups and two hydroxyethoxy groups attached to a quinodimethane core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane typically involves the reaction of 7,7,8,8-tetracyanoquinodimethane with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The industrial methods also incorporate purification steps, such as recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinodimethane derivatives.
Scientific Research Applications
7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane has a wide range of applications in scientific research, including:
Chemistry: Used as an electron acceptor in the synthesis of charge-transfer complexes and organic conductors.
Biology: Investigated for its potential use in bioelectronic devices due to its electronic properties.
Medicine: Explored for its role in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the fabrication of organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane involves its ability to accept electrons, forming charge-transfer complexes. The compound’s molecular targets include various organic molecules and polymers, where it interacts through π-conjugation and cyano group interactions. These interactions facilitate the formation of conductive pathways, making it valuable in electronic applications.
Comparison with Similar Compounds
7,7,8,8-Tetracyanoquinodimethane: A closely related compound with similar electronic properties but lacking the hydroxyethoxy groups.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated derivative with enhanced electron-accepting capabilities.
11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane: A naphthalene-based analog with distinct electronic properties.
Uniqueness: 7,7,8,8-Tetracyano-2,5-bis(2-hydroxyethoxy)quinodimethane is unique due to the presence of hydroxyethoxy groups, which enhance its solubility and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-bis(2-hydroxyethoxy)cyclohexa-2,5-dien-1-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c17-7-11(8-18)13-6-16(24-4-2-22)14(12(9-19)10-20)5-15(13)23-3-1-21/h5-6,21-22H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBRIGBNSYOMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601926 | |
Record name | 2,2'-[2,5-Bis(2-hydroxyethoxy)cyclohexa-2,5-diene-1,4-diylidene]dipropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58268-29-4 | |
Record name | 2,2'-[2,5-Bis(2-hydroxyethoxy)cyclohexa-2,5-diene-1,4-diylidene]dipropanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(2-hydroxyethoxy)-7,7,8,8-tetracyanoquinodimethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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